AhR agonist 2
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Overview
Description
AhR agonist 2 is a compound that targets the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in various biological processes. The aryl hydrocarbon receptor plays a crucial role in regulating immune responses, xenobiotic metabolism, and cellular differentiation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AhR agonist 2 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
AhR agonist 2 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and coupling reagents (e.g., palladium catalysts). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation reactions may yield ketones or aldehydes, while coupling reactions may produce complex organic molecules with extended conjugation .
Scientific Research Applications
AhR agonist 2 has a wide range of applications in scientific research, including:
Mechanism of Action
AhR agonist 2 exerts its effects by binding to the aryl hydrocarbon receptor, leading to conformational changes and translocation of the receptor to the nucleusThis binding activates the transcription of target genes involved in various biological processes, including detoxification, immune regulation, and cell proliferation .
Comparison with Similar Compounds
AhR agonist 2 can be compared with other similar compounds, such as:
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): A well-known AhR agonist with high affinity for the receptor.
Beta-naphthoflavone: Another AhR agonist used in research to study receptor activation and signaling pathways.
Indirubin: A dietary-derived AhR agonist with potential therapeutic applications.
This compound is unique due to its specific binding affinity and selectivity for the aryl hydrocarbon receptor, making it a valuable tool for studying receptor-mediated processes and developing targeted therapies .
Properties
IUPAC Name |
6-bromo-2-(4-bromophenyl)-[1,2,4]triazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br2N3/c13-9-3-1-8(2-4-9)12-15-11-6-5-10(14)7-17(11)16-12/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METAKUVFAGUKGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=C(C=CC3=N2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br2N3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.01 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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